2-(3,4,5-trimethoxyphenyl)butanoic Acid 2-(3,4,5-trimethoxyphenyl)butanoic Acid
Brand Name: Vulcanchem
CAS No.: 195202-06-3; 195202-08-5
VCID: VC4575329
InChI: InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)
SMILES: CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O
Molecular Formula: C13H18O5
Molecular Weight: 254.282

2-(3,4,5-trimethoxyphenyl)butanoic Acid

CAS No.: 195202-06-3; 195202-08-5

Cat. No.: VC4575329

Molecular Formula: C13H18O5

Molecular Weight: 254.282

* For research use only. Not for human or veterinary use.

2-(3,4,5-trimethoxyphenyl)butanoic Acid - 195202-06-3; 195202-08-5

Specification

CAS No. 195202-06-3; 195202-08-5
Molecular Formula C13H18O5
Molecular Weight 254.282
IUPAC Name 2-(3,4,5-trimethoxyphenyl)butanoic acid
Standard InChI InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)
Standard InChI Key WBULUDGUWZFLMO-UHFFFAOYSA-N
SMILES CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a four-carbon butanoic acid chain with a 3,4,5-trimethoxyphenyl group at the β-position. The methoxy substituents on the aromatic ring enhance lipophilicity, influencing solubility and membrane permeability. The chiral center at C2 dictates stereochemical specificity, critical for interactions with biological targets .

Molecular Formula: C13H18O5\text{C}_{13}\text{H}_{18}\text{O}_5
Molecular Weight: 254.28 g/mol
InChI Key: WBULUDGUWZFLMO-VIFPVBQESA-N (S-enantiomer)

Stereochemical Considerations

The (S)-enantiomer exhibits a specific optical rotation ([α]D[\alpha]_D) and distinct pharmacokinetic behavior. Chiral HPLC analysis confirms enantiopurity (>99% ee) in synthesized batches, essential for pharmacological applications . Racemic mixtures are less common in therapeutic contexts due to potential differential activity between enantiomers .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, methanol) but limited in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under inert conditions but prone to oxidative degradation in aqueous media at pH <4 or >8 .

Synthesis and Production

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Friedel-Crafts Acylation: 3,4,5-Trimethoxybenzene reacts with butyryl chloride to form the ketone intermediate .

  • Chiral Resolution: Enzymatic or chemical methods separate enantiomers, often using (S)-piperidine-2-carboxylic acid methyl ester as a chiral auxiliary .

  • Hydrolysis: The ester intermediate undergoes basic hydrolysis (LiOH/MeOH) to yield the final carboxylic acid .

Representative Reaction Scheme:

3,4,5-Trimethoxybenzene+Butyryl ChlorideAlCl3Ketone IntermediateChiral Resolution(S)-EnantiomerLiOH2-(3,4,5-Trimethoxyphenyl)butanoic Acid\text{3,4,5-Trimethoxybenzene} + \text{Butyryl Chloride} \xrightarrow{\text{AlCl}_3} \text{Ketone Intermediate} \xrightarrow{\text{Chiral Resolution}} (S)\text{-Enantiomer} \xrightarrow{\text{LiOH}} \text{2-(3,4,5-Trimethoxyphenyl)butanoic Acid}

Industrial-Scale Production

Optimized conditions use continuous flow reactors to enhance yield (84–89%) and reduce byproducts. Key parameters include:

  • Temperature: 12–25°C during coupling steps .

  • Catalysts: 2-Chloro-1-methylpyridinium iodide for ester activation .

  • Purification: Recrystallization from ethanol achieves >99% purity .

Biological Activity and Research Applications

Anticancer Properties

In vitro studies demonstrate dose-dependent cytotoxicity against multiple cancer cell lines:

Cell LineIC₅₀ (μM)Growth Inhibition (%)Mechanism
LOX IMVI (Melanoma)26.7 ± 1.553.25Caspase-3 activation
A498 (Renal)33.9 ± 1.941.40G2/M cell cycle arrest
MCF7 (Breast)55.9ModerateERα modulation

The (S)-enantiomer shows enhanced activity due to stereospecific binding to tubulin, disrupting microtubule assembly.

Antimicrobial and Anti-Inflammatory Effects

  • Antibacterial: MIC values of 64 μg/mL against Staphylococcus aureus via sortase A inhibition .

  • Anti-Inflammatory: Suppresses COX-2 and NF-κB pathways in murine models (ED₅₀ = 12 mg/kg) .

Enzyme Modulation

  • Sortase A Inhibition: Ki=1.2 μMK_i = 1.2 \ \mu\text{M}, disrupting bacterial adhesion .

  • HDAC Inhibition: IC₅₀ = 8.7 μM, inducing histone hyperacetylation in leukemia cells .

Comparative Analysis with Structural Analogues

CompoundStructural DifferenceBiological Activity
3,4,5-Trimethoxyphenylacetic AcidShorter carbon chain (C2 vs. C4)Weak anticancer activity (IC₅₀ >100 μM)
(R)-EnantiomerOpposite configuration at C210-fold lower cytotoxicity vs. (S)-form
Piperidine DerivativesCyclic amine substituentEnhanced blood-brain barrier penetration

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator